Sodium octyl sulfate

Catalog No.
S610295
CAS No.
142-31-4
M.F
C8H18NaO4S
M. Wt
233.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium octyl sulfate

CAS Number

142-31-4

Product Name

Sodium octyl sulfate

IUPAC Name

sodium;octyl sulfate

Molecular Formula

C8H18NaO4S

Molecular Weight

233.28 g/mol

InChI

InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);

InChI Key

RKHXPFOXAKNGEV-UHFFFAOYSA-N

SMILES

CCCCCCCCOS(=O)(=O)[O-].[Na+]

Synonyms

1-octanesulfonate, 1-octanesulfonic acid, 1-octanesulfonic acid, ammonium salt, 1-octanesulfonic acid, sodium salt, n-octyl sulfate, n-octylsulfate, sodium 1-octanesulfonate, sodium octyl sulfate

Canonical SMILES

CCCCCCCCOS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCOS(=O)(=O)[O-].[Na+]

The exact mass of the compound Sodium octyl sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium octyl sulfate (SOS) is an eight-carbon anionic alkyl sulfate surfactant widely utilized as an ion-pairing reagent, hydrotrope, and low-foaming wetting agent. Unlike its ubiquitous longer-chain counterpart, sodium dodecyl sulfate (SDS), SOS possesses a significantly shorter hydrophobic tail, which fundamentally alters its aggregation behavior, solubility, and interaction with biomolecules [1]. In industrial and laboratory procurement, SOS is primarily selected when a process requires anionic surface activity, high aqueous solubility, or cationic analyte pairing without the aggressive micellization, high foaming, or strong protein denaturation characteristic of C12 or C14 alkyl sulfates.

Attempting to substitute sodium octyl sulfate with more common, lower-cost analogs like sodium dodecyl sulfate (SDS) or sodium decyl sulfate fundamentally disrupts process thermodynamics and analytical resolution [1]. Because micellization is highly dependent on chain length, replacing a C8 chain with a C12 chain drops the Critical Micelle Concentration (CMC) by more than an order of magnitude, leading to premature micelle formation, excessive foaming, and unwanted encapsulation of active ingredients. In reversed-phase HPLC, substituting SOS with longer-chain ion-pairing reagents drastically increases the hydrophobicity of the analyte-reagent complex, causing severe retention time shifts, peak broadening, or the need for incompatible mobile phase adjustments.

Order-of-Magnitude Shift in Critical Micelle Concentration

The length of the alkyl chain exponentially impacts the concentration required for micelle formation. Experimental data demonstrates that sodium octyl sulfate (SOS) exhibits a CMC of approximately 130 mM in aqueous solution, whereas the industry-standard sodium dodecyl sulfate (SDS) forms micelles at a much lower concentration of 8.3 mM [1]. This massive difference dictates that at concentrations up to ~100 mM, SOS exists almost entirely as free monomers in solution, acting as a hydrotrope or wetting agent, whereas SDS is heavily aggregated into micelles.

Evidence DimensionCritical Micelle Concentration (CMC) in water
Target Compound Data~130 mM (Sodium octyl sulfate)
Comparator Or Baseline8.3 mM (Sodium dodecyl sulfate)
Quantified Difference~15-fold higher concentration required for micellization
ConditionsAqueous solution, 298 K

Procuring SOS ensures a high concentration of active free surfactant monomers without triggering micellar encapsulation or excessive foaming in formulation workflows.

Tuned Retention Times for Cationic Analytes in HPLC

In reversed-phase HPLC, anionic surfactants pair with cationic analytes to increase retention on nonpolar columns. The hydrophobicity of the resulting ion-pair dictates the retention time. Using sodium octyl sulfate (C8) provides a moderate, predictable increase in retention for polar amines and catecholamines [1]. Substituting it with sodium dodecyl sulfate (C12) creates a highly hydrophobic complex that over-retains analytes, leading to excessively long run times, peak broadening, or the need for high organic solvent concentrations that risk precipitating buffer salts.

Evidence DimensionAnalyte-reagent complex hydrophobicity and retention
Target Compound DataModerate retention shift (C8 chain)
Comparator Or BaselineExcessive retention / over-binding (C12 chain, SDS)
Quantified DifferenceShorter, highly resolved elution profiles for polar cations
ConditionsReversed-phase HPLC on C18 stationary phases

SOS is the preferred procurement choice for HPLC methods requiring precise, moderate retention of basic compounds without extending run times unacceptably.

Reduced Cooperative Binding and Protein Denaturation

Alkyl sulfates interact with globular proteins, but the severity of unfolding depends heavily on the hydrophobic tail length. While sodium dodecyl sulfate (SDS) binds cooperatively to proteins like lysozyme, causing complete denaturation, sodium octyl sulfate exhibits significantly weaker binding and preserves more native structure [1]. Fluorescence quenching studies show that SOS has a binding constant to lysozyme of 6.05 × 10^3 L/mol, compared to 21.08 × 10^3 L/mol for SDS, demonstrating a fundamentally milder interaction profile.

Evidence DimensionBinding constant to lysozyme
Target Compound Data6.05 × 10^3 L/mol (Sodium octyl sulfate)
Comparator Or Baseline21.08 × 10^3 L/mol (Sodium dodecyl sulfate)
Quantified Difference71% reduction in binding affinity
ConditionsAqueous buffer, pH 7.4, fluorescence quenching assay

Buyers should select SOS for mild lysis, selective extraction, or biophysical assays where avoiding complete protein denaturation is critical.

Ion-Pair Reagent for Clinical and Pharmaceutical HPLC

Because SOS provides a moderate, controlled increase in hydrophobicity for cationic analytes without causing the extreme retention times associated with SDS, it is the preferred ion-pairing reagent for the reversed-phase HPLC analysis of catecholamines, neurotransmitters, and basic active pharmaceutical ingredients (APIs) [1].

Low-Foaming Wetting Agent in Industrial Processing

Driven by its exceptionally high CMC (~130 mM), SOS acts as an effective hydrotrope and wetting agent while remaining as free monomers in solution. This makes it highly suitable for electroplating, hard surface cleaning, and metal processing workflows where the heavy foaming and micellar encapsulation of longer-chain sulfates would disrupt the process [2].

Mild Anionic Solubilization in Structural Biology

Due to its significantly lower binding affinity to globular proteins compared to SDS, SOS is utilized in biophysical assays and mild lysis protocols where researchers need anionic surface activity but must avoid the complete cooperative unfolding and denaturation of target proteins [3].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.08234951 g/mol

Monoisotopic Mass

233.08234951 g/mol

Heavy Atom Count

14

UNII

6RZL727210

GHS Hazard Statements

Aggregated GHS information provided by 443 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (20.09%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (74.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (45.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

142-31-4

Wikipedia

Sodium octyl sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Sulfuric acid, monooctyl ester, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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